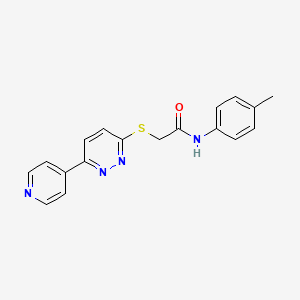![molecular formula C18H22N2O B3009231 1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone CAS No. 353276-76-3](/img/structure/B3009231.png)
1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone, also known as ANE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ANE belongs to a class of compounds known as amine ketones and has a unique chemical structure that makes it a promising candidate for various biomedical applications.
Mécanisme D'action
The mechanism of action of 1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. This compound has also been shown to inhibit the NF-kB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in cells. This compound has also been shown to improve mitochondrial function and enhance the production of ATP, the energy currency of cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone is its unique chemical structure, which makes it a promising candidate for various biomedical applications. This compound has also been shown to have low toxicity in animal studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone. One potential direction is the development of this compound analogs with improved solubility and bioavailability. Another direction is the study of this compound in animal models of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored.
Méthodes De Synthèse
The synthesis of 1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone involves the reaction between 1-(4-chlorobenzyl)-4-methylpiperidine and 2-naphthaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields this compound as a white crystalline powder, which can be purified using column chromatography.
Applications De Recherche Scientifique
1-[4-(Aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c19-13-14-8-10-20(11-9-14)18(21)12-16-6-3-5-15-4-1-2-7-17(15)16/h1-7,14H,8-13,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMFJDRLNCOILJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B3009148.png)
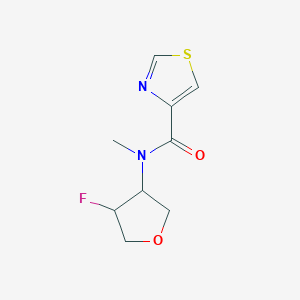
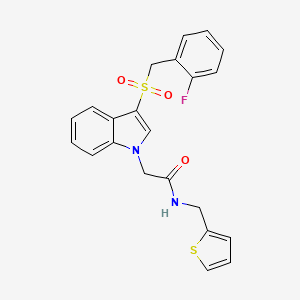
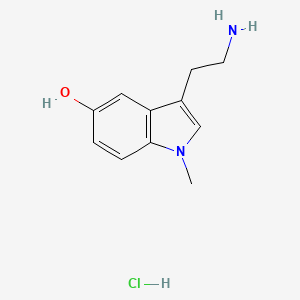
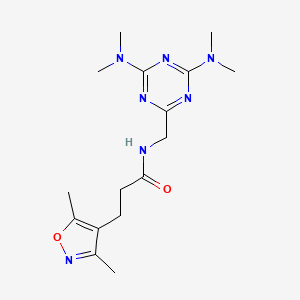
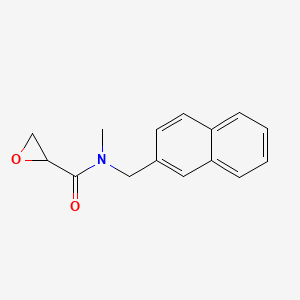
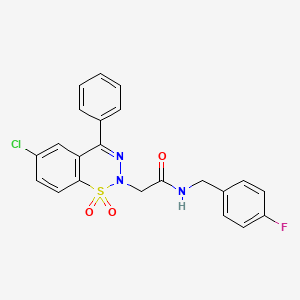
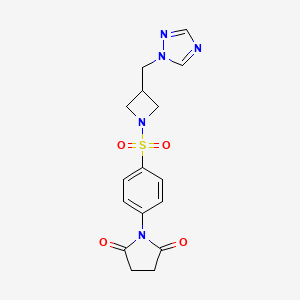

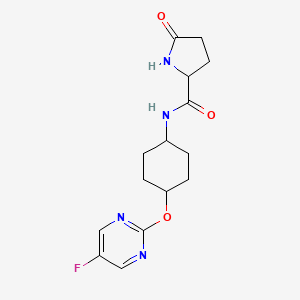
![8-(2-(4-Methoxyphenyl)acetyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009163.png)

![Ethyl 2-[[2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B3009169.png)
